molecular formula C20H25ClN2O5 B2550392 Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate CAS No. 2260933-26-2

Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No.: B2550392
CAS No.: 2260933-26-2
M. Wt: 408.88
InChI Key: ZQNAWKUXWDXQPO-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. The structure suggests the presence of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The compound also contains a phenyl group, which is a functional group consisting of a six-membered aromatic ring, derived from benzene, and a chloro group, which is a halogen derivative containing chlorine .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an oxazole ring attached to a phenyl ring via a methylene (-CH2-) bridge. The oxazole ring is also substituted with a tert-butyl carbamate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxazole ring, the phenyl ring, and the carbamate group. Each of these functional groups can undergo a variety of chemical reactions. For example, oxazoles can participate in reactions such as nucleophilic substitution, and carbamates can be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many oxazole derivatives have been found to possess biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and mechanism of action .

Properties

IUPAC Name

tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5/c1-19(2,3)26-17(24)23(18(25)27-20(4,5)6)12-15-11-16(28-22-15)13-8-7-9-14(21)10-13/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNAWKUXWDXQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NOC(=C1)C2=CC(=CC=C2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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